N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furocoumarin core structure with distinct substitutions. The molecule features a 3,5,9-trimethyl-substituted furo[3,2-g]chromen-7-one scaffold linked to an acetamide group bearing a 4-methoxyphenethylamine moiety.
Psoralen derivatives are known for their UV-activated DNA intercalation properties, but modifications like the acetamide side chain in this compound may improve solubility and target specificity compared to simpler furocoumarins .
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H25NO5/c1-14-13-30-23-16(3)24-20(11-19(14)23)15(2)21(25(28)31-24)12-22(27)26-10-9-17-5-7-18(29-4)8-6-17/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27) |
InChI Key |
WIGTUNVFZVKBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves a multicomponent reaction. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic synthesis techniques suggest that scalable production could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like MeCN or dichloromethane, and catalysts or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for therapeutic applications, including drug development and pharmacological studies.
Industry: Its unique structure makes it a candidate for materials science research, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The furochromen moiety may interact with enzymes or receptors, modulating their activity. The acetamide group could facilitate binding to proteins or other biomolecules, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related psoralen derivatives, focusing on substituents, physical properties, and synthetic strategies.
Structural Analogues with Sulfonohydrazide Moieties
Compounds I-10 to I-15 () share the furo[3,2-g]chromen-7-one core but replace the acetamide group with sulfonohydrazide functionalities. For example:
- I-10: Contains a 4-iodobenzenesulfonohydrazide group. Exhibits a higher melting point (276–277°C) and moderate yield (73%), suggesting greater crystallinity due to halogenated aromaticity .
Key Difference: The acetamide group in the target compound likely improves membrane permeability over sulfonohydrazides, which are more polar and may exhibit reduced bioavailability.
Acetamide Derivatives with Varied Substituents
- N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide derivative (): This compound substitutes the 4-methoxyphenyl group with a 4-chlorophenyl moiety and replaces the phenethylamine with a pyridinylethyl group.
- N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (): The cynomethyl group (propargylamine) may confer click chemistry compatibility for bioconjugation, a feature absent in the target compound .
Key Difference : The 4-methoxyphenethyl group in the target compound provides a balance of lipophilicity and electron donation, which could optimize receptor binding in therapeutic contexts.
Furocoumarin-Acetic Acid Precursors
- 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (): The carboxylic acid precursor to the target compound’s acetamide. Acids generally exhibit higher polarity and lower oral bioavailability compared to amides .
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid (): A structural isomer with a furo[2,3-f]chromen ring system. The altered ring fusion impacts UV absorption and DNA intercalation efficiency .
Key Difference : Conversion of the acetic acid to an acetamide (as in the target compound) mitigates ionization, enhancing blood-brain barrier penetration.
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis likely follows routes similar to those in , involving acid-catalyzed cyclization of coumarin precursors with Meldrum’s acid and arylglyoxals. However, the final amidation step distinguishes it from sulfonohydrazide derivatives .
- Biological Activity : The 4-methoxyphenethyl group may enhance antifungal or anticancer activity compared to halogenated or fluorinated analogues, as methoxy groups are less metabolically labile than halogens .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C26H27NO5
- Molecular Weight : 433.5 g/mol
- IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Effect on Biofilm |
|---|---|---|
| Compound A | 16 | 90% reduction at 32 µg/mL |
| Compound B | 32 | 60% reduction at 64 µg/mL |
In a study focusing on a structurally related compound, it was found that at concentrations of 32 µg/mL and above, there was a marked reduction in viable Staphylococcus aureus cells, indicating bactericidal effects at higher concentrations .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using human immortalized HaCaT cells. The results indicated that:
- At concentrations up to 64 µM, no significant toxicity was observed.
- Toxicity increased significantly at concentrations above 128 µM.
This suggests a potential therapeutic window where the compound can exert antimicrobial effects without cytotoxicity to human cells .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within bacterial cells. It may inhibit key enzymes or disrupt cellular signaling pathways essential for microbial survival. The detailed mechanism remains under investigation but is thought to involve:
- Enzyme Inhibition : Binding to active sites on bacterial enzymes.
- Membrane Disruption : Alteration of bacterial cell membrane integrity.
Case Studies
Several case studies have documented the effectiveness of compounds similar to this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that treatment with a derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
- Case Study 2 : In vitro studies demonstrated that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing overall efficacy against multidrug-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
